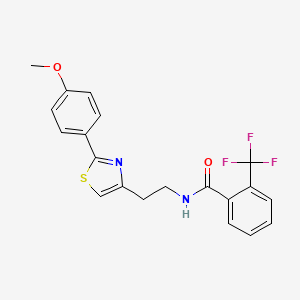

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2-(trifluoromethyl)benzamide

Description

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, a methoxyphenyl group, and a trifluoromethyl-substituted benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name |

N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N2O2S/c1-27-15-8-6-13(7-9-15)19-25-14(12-28-19)10-11-24-18(26)16-4-2-3-5-17(16)20(21,22)23/h2-9,12H,10-11H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZDMRNYOPLDGIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Thiazole Ring: Starting with a 4-methoxyphenyl derivative, the thiazole ring can be constructed through a cyclization reaction involving a suitable thioamide and an α-haloketone.

Alkylation: The thiazole intermediate is then alkylated with a 2-bromoethyl compound to introduce the ethyl linker.

Amidation: The final step involves the reaction of the alkylated thiazole with 2-(trifluoromethyl)benzoyl chloride under basic conditions to form the desired benzamide.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a hydroxyl group or further to a carbonyl group.

Reduction: The nitro group, if present in derivatives, can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).

Substitution: Strong nucleophiles such as sodium methoxide (NaOCH₃) or sodium hydride (NaH).

Major Products:

Oxidation: Formation of 4-hydroxyphenyl or 4-formylphenyl derivatives.

Reduction: Formation of amine derivatives from nitro groups.

Substitution: Formation of substituted benzamides with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

The thiazole moiety has been extensively studied for its anticancer properties. Compounds similar to N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2-(trifluoromethyl)benzamide have shown promising results against various cancer cell lines. For instance, derivatives of thiazole have demonstrated selective cytotoxicity against human lung adenocarcinoma cells and glioblastoma cells, with IC50 values indicating significant potency . The presence of methoxy and trifluoromethyl groups enhances the compound's lipophilicity and biological activity, making it a candidate for further development in cancer therapeutics.

1.2 Anti-inflammatory Properties

Thiazole derivatives are known to inhibit key inflammatory pathways. Research indicates that compounds with similar structures can act as p38 MAP kinase inhibitors, which play a crucial role in the inflammatory response . This suggests potential applications in treating conditions characterized by chronic inflammation.

Synthesis and Derivatives

3.1 Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from thiazole precursors. Recent advancements in synthetic methodologies have allowed for more efficient production of such compounds, facilitating their study in biological assays .

3.2 Related Compounds

Numerous related thiazole derivatives have been synthesized and tested for various biological activities, including antibacterial and antifungal properties. For instance, some thiazole-based compounds have shown effectiveness against Mycobacterium tuberculosis, indicating their broad-spectrum therapeutic potential .

Case Studies and Research Findings

| Study | Compound Tested | Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|---|---|

| Evren et al., 2019 | N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides | NIH/3T3, A549 | 23.30 ± 0.35 | Strong selectivity |

| Recent Study | Thiazole-pyridine hybrids | PC3, MCF-7 | 5.71 | Better than 5-fluorouracil |

| Research on imidazotriazole-thiazoles | Various bacterial strains | Staphylococcus epidermidis | MIC = 0.09 µg/mL | Superior to amphotericin B |

Mechanism of Action

The mechanism of action of N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and trifluoromethyl group are key structural features that enable binding to active sites, potentially inhibiting enzyme activity or modulating receptor function. Pathways involved may include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

- N-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2-chlorobenzamide

- N-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2-methylbenzamide

- N-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2-nitrobenzamide

Comparison: Compared to its analogs, N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group is known for enhancing metabolic stability and lipophilicity, which can improve the compound’s pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its anti-inflammatory and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C17H18F3N3OS

- Molecular Weight : 367.41 g/mol

- Structural Features :

- A thiazole ring

- A trifluoromethyl group

- A methoxyphenyl moiety

Anti-inflammatory Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, derivatives with similar structural motifs have shown the ability to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both critical in inflammatory pathways.

Table 1: Inhibition of iNOS and COX-2 Expression

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| V4 | 5.0 | RAW 264.7 (LPS-stimulated) | Inhibits iNOS and COX-2 mRNA expression |

| V8 | 3.5 | RAW 264.7 (LPS-stimulated) | Inhibits iNOS and COX-2 protein expression |

These results suggest that the compound could serve as a novel therapeutic agent for treating inflammation-associated disorders by targeting key enzymes involved in the inflammatory response .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Compounds structurally related to this benzamide have demonstrated cytotoxic effects against several cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 | 12.5 | Induces apoptosis |

| Compound B | H460 | 8.0 | Inhibits cell proliferation |

| Compound C | A549 | 15.0 | Disrupts microtubule dynamics |

The anticancer activity is often attributed to the compound's ability to induce apoptosis and inhibit cellular proliferation through various mechanisms, including disruption of microtubule assembly and interference with cell cycle progression .

Case Studies

- Case Study on Inflammation : A study involving RAW 264.7 macrophage cells demonstrated that treatment with derivatives of the compound led to a significant reduction in nitric oxide production, indicating a potent anti-inflammatory effect at non-cytotoxic concentrations .

- Case Study on Cancer Treatment : Another investigation assessed the efficacy of similar compounds against lung cancer cell lines, revealing that they could significantly inhibit tumor growth and induce apoptosis through caspase activation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.